molecular formula C6H6B2N4 B096842 Pyrazabole CAS No. 16998-91-7

Pyrazabole

Cat. No. B096842
CAS RN: 16998-91-7
M. Wt: 155.77 g/mol
InChI Key: VEPOUCHBIJXQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazabole is a heterocyclic compound that is composed of a pyrazole ring fused with a cyclopentadiene ring. It has gained interest in scientific research due to its potential applications in the field of organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

Pyrazabole has shown potential applications in the field of organic synthesis, pharmaceuticals, and materials science. It can be used as a building block for the synthesis of various organic compounds, including heterocycles and natural products. Pyrazabole derivatives have also been studied for their potential anticancer and antimicrobial activities. In materials science, pyrazabole can be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials chemistry.

Mechanism Of Action

The mechanism of action of pyrazabole is not well understood. However, studies have shown that it can interact with biological targets such as enzymes and receptors. Pyrazabole derivatives have been shown to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. They have also been shown to bind to certain receptors, including the dopamine D2 receptor and the adenosine A2A receptor.

Biochemical And Physiological Effects

Pyrazabole and its derivatives have shown various biochemical and physiological effects. In vitro studies have shown that pyrazabole derivatives can inhibit the growth of cancer cells and bacteria. They have also been shown to have anti-inflammatory and antioxidant activities. In vivo studies have shown that pyrazabole derivatives can reduce the size of tumors in animal models.

Advantages And Limitations For Lab Experiments

Pyrazabole has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. Pyrazabole derivatives can also be easily modified to produce compounds with different properties. However, pyrazabole has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited availability, which can make it expensive to work with.

Future Directions

There are several future directions for the study of pyrazabole. One area of interest is the development of pyrazabole derivatives with improved anticancer and antimicrobial activities. Another area of interest is the study of pyrazabole derivatives as ligands for metal complexes with potential applications in catalysis and materials chemistry. Additionally, the study of the mechanism of action of pyrazabole and its derivatives can provide insights into their biological activity and potential therapeutic applications.

Synthesis Methods

The synthesis of pyrazabole can be achieved through various methods, including the reaction of pyrazoles with cyclopentadiene derivatives. The most common method involves the reaction of 3,5-dimethylpyrazole with cyclopentadiene in the presence of a Lewis acid catalyst such as AlCl3. This reaction produces pyrazabole in good yields and high purity.

properties

CAS RN

16998-91-7

Product Name

Pyrazabole

Molecular Formula

C6H6B2N4

Molecular Weight

155.77 g/mol

InChI

InChI=1S/C6H6B2N4/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h1-6H

InChI Key

VEPOUCHBIJXQFI-UHFFFAOYSA-N

SMILES

[B-]1N2C=CC=[N+]2[B-]N3[N+]1=CC=C3

Canonical SMILES

[B-]1N2C=CC=[N+]2[B-]N3[N+]1=CC=C3

Other CAS RN

16998-91-7

Origin of Product

United States

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